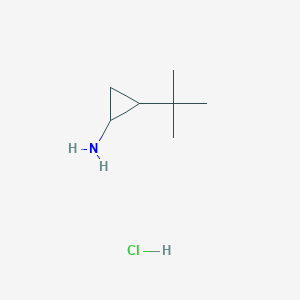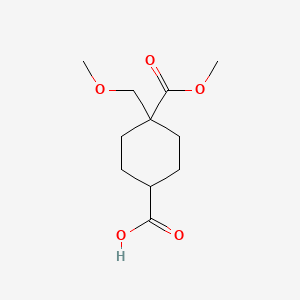![molecular formula C9H12N4 B13565649 1-Isopropyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13565649.png)
1-Isopropyl-1H-benzo[d][1,2,3]triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Propan-2-yl)-1H-1,2,3-benzotriazol-5-amine is a chemical compound belonging to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(propan-2-yl)-1H-1,2,3-benzotriazol-5-amine typically involves the reaction of 1H-1,2,3-benzotriazole with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(propan-2-yl)-1H-1,2,3-benzotriazol-5-amine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Propan-2-yl)-1H-1,2,3-benzotriazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions may yield amine derivatives or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzotriazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Aplicaciones Científicas De Investigación
1-(Propan-2-yl)-1H-1,2,3-benzotriazol-5-amine has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as a corrosion inhibitor, UV stabilizer, and in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(propan-2-yl)-1H-1,2,3-benzotriazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, as a corrosion inhibitor, it forms a protective layer on metal surfaces, preventing oxidation and degradation.
Comparación Con Compuestos Similares
1H-1,2,3-Benzotriazole: A parent compound with similar structural features but lacking the isopropyl group.
2-(Propan-2-yl)-1H-1,2,3-benzotriazole: A structural isomer with the isopropyl group at a different position.
1-(Propan-2-yl)-1H-1,2,3-benzotriazol-4-amine: Another isomer with the amine group at a different position.
Uniqueness: 1-(Propan-2-yl)-1H-1,2,3-benzotriazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C9H12N4 |
|---|---|
Peso molecular |
176.22 g/mol |
Nombre IUPAC |
1-propan-2-ylbenzotriazol-5-amine |
InChI |
InChI=1S/C9H12N4/c1-6(2)13-9-4-3-7(10)5-8(9)11-12-13/h3-6H,10H2,1-2H3 |
Clave InChI |
JNACLBGSBAEKAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=C(C=C(C=C2)N)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium trifluoro(spiro[2.4]heptan-1-yl)borate](/img/structure/B13565569.png)









![tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13565624.png)

![5-[3-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyridin-2-amine](/img/structure/B13565637.png)

